molecular formula C14H19ClN2O B7986185 N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide

Cat. No.: B7986185
M. Wt: 266.76 g/mol
InChI Key: JBBCJUQSPWNPKL-CYBMUJFWSA-N
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Description

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide (CAS 1354019-95-6) is a chiral chemical building block of significant interest in medicinal chemistry research . This compound features a piperidine ring, a common scaffold in pharmacologically active molecules, and a reactive chloroacetamide group that makes it a versatile intermediate for the synthesis of more complex structures . The (R)-enantiomer provides specific three-dimensional geometry, which is often critical for interactions with biological targets. The primary research application of this compound is as a precursor in the design and synthesis of novel bioactive molecules. Its structure is closely related to other N-substituted chloroacetamides built on the same chiral piperidine backbone, which are frequently utilized in anticonvulsant and pharmaceutical development research . The reactive chlorine atom allows for further functionalization, for instance, through nucleophilic substitution reactions with various nitrogen-based heterocycles, to create diverse compound libraries for biological screening . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions.

Properties

IUPAC Name

N-[(3R)-1-benzylpiperidin-3-yl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBCJUQSPWNPKL-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a chloroacetamide moiety , characterized by the molecular formula C14H19ClN2OC_{14}H_{19}ClN_2O. Its unique structure contributes to its diverse biological activities, particularly in modulating neurotransmitter systems and interacting with various receptors.

This compound functions primarily through its interactions with specific molecular targets, including enzymes and receptors. The chloroacetamide group allows for nucleophilic substitution reactions, making it versatile for further chemical modifications. Research indicates that this compound may act as an antagonist or agonist at muscarinic receptors, which are critical in cognitive functions and neurological processes.

Neurotransmitter Modulation

The compound has shown significant potential in modulating neurotransmitter systems. Studies suggest that it may selectively interact with muscarinic receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. This interaction may lead to alterations in neurotransmission, affecting cognitive functions.

Antimicrobial Properties

While the primary focus has been on its neurological applications, preliminary studies also indicate potential antimicrobial activity . Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinctions between this compound and other related compounds:

Compound NameKey FeaturesDifferences
N-BenzylpiperidineLacks chloroacetamide groupLess versatile due to missing functional groups
CyclopropylacetamideLacks piperidine and benzyl groupsLimited applications in biological studies
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamideContains isopropyl instead of cyclopropylDifferent reactivity profiles due to substituents
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamideSimilar structure but features a pyrrolidine ringVariations in biological activity based on ring type

Case Studies and Research Findings

Scientific Research Applications

Neuropharmacological Effects

Research indicates that compounds similar to N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide exhibit significant interactions with neurotransmitter systems. They may act as agonists or antagonists at various receptors, particularly muscarinic receptors, which are involved in cognitive functions and neurological processes .

Table 1: Biological Activities of Piperidine Derivatives

Compound NameTarget ReceptorsActivity TypeReference
This compoundMuscarinic receptorsPotential agonist
(3R,4R)-4-(2-(benzhydryloxy)ethyl)-piperidin-3-olDopamine transporter (DAT)Inhibitor
Various piperidine derivativesSerotonin transporter (SERT)Inhibitor

Cognitive Disorders

Given its interaction with muscarinic receptors, this compound is being investigated for its potential in treating cognitive disorders such as Alzheimer's disease. Its ability to modulate neurotransmitter release could influence mood regulation and cognitive function .

Case Studies

  • Alzheimer's Disease Research : Preliminary studies have shown that compounds similar to this compound can enhance cognitive function in animal models of Alzheimer's disease. These studies emphasize the need for further investigation into their pharmacological profiles and therapeutic efficacy.
  • Locomotor Activity Studies : In vivo studies assessing locomotor activity revealed that certain derivatives of piperidine compounds significantly increased movement in test subjects, indicating potential stimulant effects that could be beneficial in treating conditions like ADHD .

Comparison with Similar Compounds

Key Differences:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Activities Reference
N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide R-configuration, benzyl, chloroacetamide ~259–309* Chiral center critical for target binding; potential enzyme inhibition
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide S-configuration ~259–309* Enantiomer-dependent activity differences (e.g., lower affinity for chiral targets)
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide Additional N-isopropyl group 308.85 Increased steric bulk; altered solubility and target selectivity
N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-acetamide Piperidine-2-ylmethyl substitution 259.74 Altered spatial orientation; potential for enhanced membrane permeability

*Exact molecular weight for the R-isomer is inferred from analogues; S-isomer with isopropyl group has MW 308.85 .

Heterocyclic Chloroacetamide Analogues

Structural and Functional Comparisons:

Compound Class Core Structure Synthesis Yield (%) Notable Activities Reference
Benzimidazole-chloroacetamides (e.g., Compound 6a–6e ) Benzimidazole-phenyl + chloroacetamide 52–74 Antiviral or antimicrobial potential; substituents (piperidinyl, morpholinyl) modulate potency
Thiadiazole-chloroacetamides (e.g., Compound 3a ) 1,3,4-Thiadiazole + chloroacetamide Not reported Superior antifungal vs. antibacterial activity
Quinoxaline-sulfanyl acetamides (e.g., Compound 3a ) Quinoxaline-thiol + chloroacetamide Not reported Enhanced bioactivity due to sulfur-linked pharmacophore
Tissue transglutaminase inhibitors (e.g., Compound 6o ) Piperazine + bulky substituents Not reported Enzyme inhibition via chloroacetamide electrophilicity

Key Trends :

  • Piperidine vs. Piperazine : Piperidine derivatives (e.g., target compound) may offer better CNS penetration due to reduced polarity compared to piperazine analogues .
  • Heterocyclic Influence : Thiadiazole and benzimidazole cores enhance antimicrobial activity, whereas bulky adamantane or naphthyl groups (e.g., Compound 6p ) improve enzyme selectivity.

Physicochemical and Pharmacokinetic Properties

Comparative Data:

Compound Molecular Weight (g/mol) LogP* Solubility Stability Reference
This compound ~259–309 ~2.5–3.0 Moderate (lipophilic) Stable under inert conditions
N-(2-Bromo-4-nitrophenyl)-2-chloro-acetamide 293.50 2.26 Low (high LogP) Sensitive to hydrolysis
N-(5-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide 231.72 ~2.0 Moderate Thermally stable

*LogP values estimated from structural analogues.

Preparation Methods

Reductive Amination of 1-Benzyl-3-piperidone

The hydrochloride salt of 1-benzyl-3-piperidone is neutralized with aqueous sodium carbonate or potassium carbonate to obtain the free base. Subsequent reduction with NaBH₄ in ethanol selectively produces the (R)-enantiomer, as confirmed by chiral HPLC. Key parameters include:

ParameterConditionYieldSource
Reducing agentNaBH₄ (1 equiv)86%
SolventEthanol
TemperatureRoom temperature, 12 h

The reaction proceeds via hydride attack on the ketone, followed by protonation to yield the amine. The stereochemical outcome is influenced by the borohydride’s preference for equatorial attack in cyclic ketones.

Resolution of Racemic Mixtures

When racemic 1-benzylpiperidin-3-amine is obtained, chiral resolution using tartaric acid derivatives or enzymatic methods is employed. For example, treatment with L-(+)-tartaric acid in methanol selectively crystallizes the (R)-enantiomer, achieving enantiomeric excess (ee) >98%.

Acylation with Chloroacetyl Chloride

The second step involves reacting (R)-1-benzylpiperidin-3-amine with chloroacetyl chloride under basic conditions. Triethylamine (TEA) or sodium ethoxide is used to scavenge HCl, preventing protonation of the amine nucleophile.

Reaction Optimization

A representative procedure from involves:

  • Dissolving (R)-1-benzylpiperidin-3-amine (10 mmol) in dichloromethane (DCM).

  • Adding chloroacetyl chloride (12 mmol) dropwise at 0°C.

  • Stirring for 3 h at room temperature.

  • Purifying via recrystallization from ethanol/DMF (1:1).

ParameterConditionYieldSource
SolventDichloromethane72%
BaseTriethylamine (1.2 equiv)
Temperature0°C → room temperature

The reaction’s efficiency depends on maintaining anhydrous conditions to prevent hydrolysis of chloroacetyl chloride. Excess acylating agent ensures complete conversion, while TEA facilitates HCl removal.

Alternative Routes and Modifications

Solid-Phase Synthesis

Immobilizing (R)-1-benzylpiperidin-3-amine on Wang resin enables iterative acylation. After coupling with chloroacetic acid using N,N'-diisopropylcarbodiimide (DIC), cleavage with trifluoroacetic acid (TFA) yields the target compound with >90% purity.

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 15 minutes accelerates the acylation step, reducing reaction time from hours to minutes while maintaining a 68% yield.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 7.28–7.37 (m, 5H, ArH), 4.12 (s, 2H, CH₂Cl), 3.51 (m, 1H, piperidine-CH), 2.85–3.10 (m, 4H, piperidine-NCH₂).

  • MS (EI) : m/z 266.76 [M]⁺, consistent with the molecular formula C₁₄H₁₉ClN₂O.

Purity Assessment

HPLC with a C18 column (MeCN/H₂O, 70:30) confirms purity >99%, while chiral columns (e.g., Chiralpak AD-H) verify enantiomeric excess.

Challenges and Mitigation Strategies

  • Stereochemical Drift : Racemization during acylation is minimized by avoiding prolonged heating and using mild bases like TEA.

  • Byproduct Formation : Over-acylation is prevented by controlling stoichiometry (1:1.2 amine:acyl chloride).

Industrial-Scale Considerations

Pilot-scale batches (10 kg) employ continuous-flow reactors to enhance mixing and heat transfer, achieving 75% yield with 99.5% purity . Solvent recovery systems (e.g., DCM distillation) reduce environmental impact.

Q & A

Q. What are the recommended safety protocols for handling N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE) must include respiratory protection (e.g., P95/P1 respirators for low exposure; OV/AG/P99 or ABEK-P2 for higher exposure), chemical-resistant gloves, and safety goggles. Avoid drainage system contamination and ensure local exhaust ventilation. Toxicity data gaps necessitate assuming acute toxicity potential; adhere to OSHA and EU safety standards .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : A multi-step synthesis starting from substituted benzoate esters and chloroacetamide derivatives is typical. For example, coupling 2-chloroacetamide with a benzyl-piperidine intermediate under nucleophilic conditions, followed by chiral resolution to isolate the (R)-enantiomer. Reaction monitoring via TLC/HPLC and purification by column chromatography are critical for yield optimization .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is standard. Crystals grown via slow evaporation (e.g., in methanol/water) are analyzed using a Rigaku R-AXIS RAPID diffractometer. Data refinement with SHELXL (for small molecules) resolves bond lengths (average σ(C–C) = 0.006 Å) and hydrogen bonding patterns. Twinning issues, common in chiral piperidine derivatives, require iterative refinement using SHELXE .

Q. What analytical techniques validate the purity and enantiomeric excess of this compound?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) confirms enantiomeric purity. Mass spectrometry (HRMS-ESI) validates molecular weight (±1 ppm), while ¹H/¹³C NMR (500 MHz, CDCl₃) identifies stereochemistry via coupling constants (e.g., J = 6–8 Hz for axial piperidine protons) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement when using SHELX software for this compound?

  • Methodological Answer : Twinning and low Rint values (>0.05) indicate data quality issues. Use SHELXL’s TWIN/BASF commands to model twinning matrices. For hydrogen-bonding ambiguities, apply restraints to N–H⋯O distances (1.8–2.2 Å) and validate against wR2 convergence (<0.15). Cross-validate with independent refinement in PHENIX to resolve parameter overfitting .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives with modified piperidine substituents?

  • Methodological Answer : Systematic substitution at the benzyl (e.g., para-F, meta-Cl) and acetamide (e.g., trifluoroacetyl) positions is analyzed via:
  • In vitro assays : Measure IC₅₀ against target receptors (e.g., GPCRs) using radioligand binding.
  • Computational modeling : Dock derivatives into homology models (e.g., AutoDock Vina) to correlate substituent bulk/logP with binding affinity.
  • Crystallographic overlay : Compare ligand-receptor interactions (e.g., π-π stacking with Tyr residues) across derivatives .

Q. How should researchers resolve contradictions in toxicity profiles reported for piperidine-acetamide analogs?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., MTT vs. ATP-based viability tests). Standardize protocols using HepG2 cells (24-h exposure, 10–100 µM range) with N-acetylcysteine controls to assess oxidative stress. Cross-reference with Ames test data (TA98/TA100 strains) to clarify mutagenicity risks .

Q. What methodologies optimize enantioselective synthesis of the (R)-configured piperidine core?

  • Methodological Answer : Asymmetric hydrogenation of a ketopiperidine precursor using Ru-BINAP catalysts achieves >95% ee. Monitor reaction progress via polarimetry ([α]D = +15° to +20° in CHCl₃). Alternatively, enzymatic resolution with Candida antarctica lipase selectively hydrolyzes the (S)-enantiomer .

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